6-nitro-2-[(1H-1,2,3-triazol-5-ylsulfanyl)methyl]imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-NITROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL (1H-1,2,3-TRIAZOL-5-YL) SULFIDE is a complex organic compound that features a nitroimidazole ring fused to a pyridine ring, linked to a triazole ring via a sulfide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-NITROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL (1H-1,2,3-TRIAZOL-5-YL) SULFIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the nitroimidazole-pyridine precursor, followed by the introduction of the triazole ring through a click chemistry reaction. The final step involves the formation of the sulfide bridge under controlled conditions, often using thiol reagents and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes that minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(6-NITROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL (1H-1,2,3-TRIAZOL-5-YL) SULFIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form sulfoxides or sulfones.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and nucleophiles like amines for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, (6-NITROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL (1H-1,2,3-TRIAZOL-5-YL) SULFIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the areas of antimicrobial and anticancer research.
Medicine
In medicine, (6-NITROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL (1H-1,2,3-TRIAZOL-5-YL) SULFIDE is investigated for its therapeutic potential. Its unique chemical structure allows it to interact with specific molecular targets, making it a promising candidate for the development of new pharmaceuticals.
Industry
In industry, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, catalysis, and materials science.
Mechanism of Action
The mechanism of action of (6-NITROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL (1H-1,2,3-TRIAZOL-5-YL) SULFIDE involves its interaction with specific molecular targets. The nitroimidazole moiety is known to undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with DNA and proteins. The triazole ring can enhance the binding affinity to specific enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitroimidazole derivatives, triazole-containing molecules, and sulfide-bridged compounds. Examples include metronidazole, a well-known nitroimidazole antibiotic, and 1,2,3-triazole derivatives used in various chemical and biological applications.
Uniqueness
What sets (6-NITROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL (1H-1,2,3-TRIAZOL-5-YL) SULFIDE apart is its unique combination of structural features
This detailed article provides a comprehensive overview of (6-NITROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL (1H-1,2,3-TRIAZOL-5-YL) SULFIDE, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H8N6O2S |
---|---|
Molecular Weight |
276.28 g/mol |
IUPAC Name |
6-nitro-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H8N6O2S/c17-16(18)8-1-2-9-12-7(4-15(9)5-8)6-19-10-3-11-14-13-10/h1-5H,6H2,(H,11,13,14) |
InChI Key |
PFHGPCRESWPZLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1[N+](=O)[O-])CSC3=NNN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.